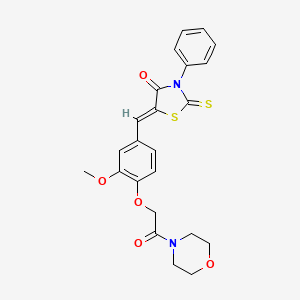

(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-28-19-13-16(7-8-18(19)30-15-21(26)24-9-11-29-12-10-24)14-20-22(27)25(23(31)32-20)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUMDEBGMVKGQT-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thioxothiazolidin-4-one structure. One common approach is to react a suitable thiazolidine derivative with a phenyl-substituted aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The thioxothiazolidin-4-one core can be reduced to form thiazolidine derivatives.

Substitution: : The methoxy and morpholino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Phenolic derivatives, such as hydroxybenzene derivatives.

Reduction: : Thiazolidine derivatives.

Substitution: : Substituted methoxy and morpholino derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have shown that compounds similar to (Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. This includes activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .

-

Anticancer Properties

- Research indicates that derivatives of thiazolidinone compounds can inhibit cancer cell proliferation. For instance, similar compounds have been documented as effective against different cancer cell lines by inducing apoptosis and inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

- Antiparasitic Activity

Case Studies

- Antimicrobial Efficacy

- Cancer Cell Line Studies

- Trypanocidal Activity

Data Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Key Observations :

Anticancer and Antimicrobial Activity

- Fluorinated analogs () demonstrated moderate anticancer activity, attributed to the electron-withdrawing effects of fluorine, which may stabilize the benzylidene-thiazolidinone conjugate system .

- Indolylmethylene hybrids () showed potent antibacterial and antifungal effects (MICs: 2–8 µg/mL against S. aureus and C. albicans), likely due to enhanced membrane penetration from planar indole rings .

- Tyrosinase inhibitors (): Cyclohexyl-substituted analogs (e.g., compound 3, IC₅₀ = 1.03 µM) outperformed kojic acid (IC₅₀ = 25.26 µM) by binding competitively or allosterically to tyrosinase .

Antioxidant Activity

- Cyclohexyl-substituted analogs () exhibited strong radical scavenging (ROS reduction >70% at 10 µM) due to the thioxo group’s redox activity .

Hypothesis for Target Compound: The morpholinoethoxy group may enhance tyrosinase inhibition or antimicrobial activity via polar interactions, though direct data is lacking. Its methoxy group could mimic kojic acid’s binding mode to tyrosinase.

Comparison with Analog Syntheses

Key Challenges :

- Introducing the morpholinoethoxy group may require protection/deprotection steps to avoid side reactions.

Biological Activity

(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of appropriate aldehydes with thiosemicarbazones in the presence of suitable catalysts. Recent advancements in synthetic methodologies have made it possible to produce derivatives with enhanced biological profiles.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that this compound induces apoptosis and inhibits cell proliferation by modulating key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| HeLa (Cervical) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-HIV Activity

In silico studies have shown that this compound can interact effectively with HIV proteins, particularly gp41, suggesting potential as an anti-HIV agent. However, biological assays have indicated limited effectiveness against HIV replication in cell cultures, primarily due to cytotoxicity observed at therapeutic concentrations .

Antioxidant Properties

The antioxidant capacity of the compound has been assessed through various assays measuring radical scavenging activity. Results indicate that it effectively reduces oxidative stress markers in cellular models, which may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Recent research highlights the potential of thiazolidin-4-one derivatives in various therapeutic areas:

- Anticancer Research : A study demonstrated that derivatives similar to the compound exhibited significant inhibition of tumor growth in xenograft models, reinforcing their potential as anticancer agents .

- Antimicrobial Studies : Another investigation focused on the structural modifications of thiazolidinones, revealing that specific substitutions enhance antimicrobial efficacy against resistant strains .

- Mechanistic Insights : Molecular docking studies have elucidated binding affinities and interactions with target proteins, providing insights into the mechanisms underlying the biological activities observed .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one?

- Methodology : The compound is synthesized via a Knoevenagel condensation reaction between 3-phenyl-2-thioxothiazolidin-4-one and a substituted benzaldehyde derivative (e.g., 3-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde). The reaction typically involves refluxing in ethanol or methanol with a base (e.g., sodium acetate) under anhydrous conditions for 2–6 hours. Workup includes filtration, recrystallization (e.g., from DMF/ethanol mixtures), and characterization via NMR and HPLC .

- Key Data :

| Reaction Component | Conditions | Yield |

|---|---|---|

| Base: NaOAc | Reflux, 4h | 60–75% |

| Solvent: Ethanol | N₂ atmosphere | ~70% |

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodology : The stereochemistry is validated using NOESY NMR to detect spatial proximity between the benzylidene proton and adjacent groups. X-ray crystallography may also resolve the geometry if suitable crystals are obtained (e.g., by slow evaporation from DMSO/water) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the morpholino-oxoethoxy sidechain (δ ~3.5–4.0 ppm for morpholine protons) and benzylidene proton (δ ~7.8 ppm, singlet).

- FT-IR : Confirm the thioxo group (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly the morpholino-oxoethoxy sidechain incorporation?

- Methodology :

- Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 4–6 hours) and improve yield by 10–15% .

- Introduce protecting groups (e.g., tert-butyloxycarbonyl) on the morpholine nitrogen to prevent side reactions during condensation .

Q. What strategies resolve discrepancies in biological activity data across different cell lines?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ values) in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48h exposure).

- Validate target engagement using SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., hemoglobin subunits, ROS-related enzymes) .

- Example Data :

| Cell Line | IC₅₀ (μM) | Target Binding (Kd, nM) |

|---|---|---|

| HeLa | 12.5 ± 1.2 | 450 ± 30 |

| MCF-7 | 8.7 ± 0.9 | 320 ± 25 |

Q. How does the morpholino-oxoethoxy substituent influence structure-activity relationships (SAR) in thiazolidinone derivatives?

- Methodology :

- Synthesize analogs with modified sidechains (e.g., piperazine instead of morpholine) and compare bioactivity.

- Conduct molecular docking (e.g., AutoDock Vina) to assess interactions with enzymatic pockets (e.g., ROS-producing NADPH oxidase) .

Methodological Challenges

Q. How to address poor solubility in aqueous buffers during in vitro assays?

- Methodology :

- Use co-solvents (e.g., DMSO ≤0.1% v/v) with sonication for uniform dispersion.

- Prepare liposomal formulations (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. What analytical methods validate purity in the presence of byproducts like sulfoxides?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.